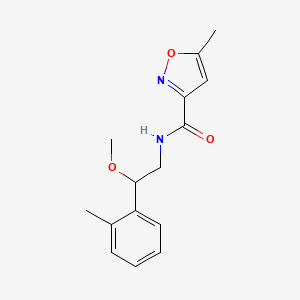

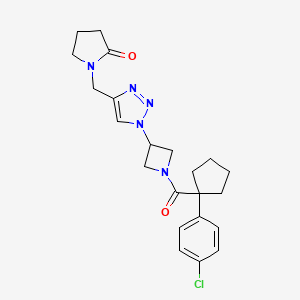

![molecular formula C15H20N2O2 B2917648 Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate CAS No. 1400561-42-3](/img/structure/B2917648.png)

Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate” is a type of organic compound known as an imidazolidine derivative. Imidazolidines are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of the ethyl ester group (-COOC2H5) and the benzyl group (C6H5CH2-) suggests that this compound might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazolidine ring, the ethyl ester group, and the benzyl group would all contribute to the overall structure. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazolidine ring might participate in various reactions, especially if it’s substituted with other groups. The ester group could undergo hydrolysis, transesterification, and other reactions typical for esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions. The presence of the ester group, for example, might make it more polar and increase its solubility in polar solvents .科学的研究の応用

Efficient Transesterification/Acylation Reactions

Imidazol-2-ylidenes, a family of NHCs, are highlighted for their efficiency in catalyzing transesterification involving various esters and alcohols. Aryl- or alkyl-substituted NHC catalysts facilitate the acylation of alcohols with enol acetates and the formation of corresponding esters from commercially available methyl esters and primary alcohols. This process is notable for its low catalyst loadings and short reaction times at room temperature, emphasizing the potential of NHCs in esterification and protective agent applications for secondary alcohols (Grasa et al., 2003).

Catalysis in C-N Bond Formation

Ruthenium(II) complexes incorporating imidazol-2-ylidene and 1,2,3-triazol-5-ylidene ligands have been developed as efficient catalysts for C-N bond-forming reactions via hydrogen-borrowing methodology. These catalysts are effective in a wide range of substrates under solvent-free conditions, achieving high turnover numbers (TONs) for N-benzylation of aniline and synthesis of substituted quinolines. This demonstrates the utility of these complexes in organic synthesis, particularly for the selective mono-N-methylation of anilines and the synthesis of heterocyclic compounds (Donthireddy et al., 2020).

Synthesis and Characterisation Studies

The synthesis and characterisation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been explored, with studies including antimicrobial activity and docking studies. These compounds are synthesized from ethyl 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxylate, indicating the broad applicability of imidazolidin-2-ylidene derivatives in medicinal chemistry and drug design (Spoorthy et al., 2021).

Single-Component Catalyst/Initiators for Polymerization

Primary and secondary alcohol adducts of 1,3-dimesitylimidazolin-2-ylidene have been synthesized and characterized as single-component catalyst/initiators for the ring-opening polymerization of lactide. These adducts, stable at room temperature, release alcohol and the free carbene in solution, facilitating the production of polymers with controlled molecular weights and narrow polydispersities. This application underscores the importance of NHCs in polymer science, particularly in developing biodegradable polymers with precise architectural control (Csihony et al., 2005).

作用機序

The mechanism of action would depend on the application of this compound. If it’s used as a pharmaceutical, for example, its mechanism of action would depend on how it interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or other biochemical interactions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl (2E)-2-[1-[(3-methylphenyl)methyl]imidazolidin-2-ylidene]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-3-19-15(18)10-14-16-7-8-17(14)11-13-6-4-5-12(2)9-13/h4-6,9-10,16H,3,7-8,11H2,1-2H3/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLIVQCIOWQAHY-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1NCCN1CC2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\NCCN1CC2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2917574.png)

![1-[(4-Methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2917575.png)

![1-[(3As,6aR)-5,5-dioxo-2,3,3a,4,6,6a-hexahydrothieno[3,4-b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B2917577.png)

![2-(2-(Diethylamino)ethyl)-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917579.png)

![N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2917581.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2917582.png)

![4-(Difluoro{[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-6-methyl-2-phenylpyrimidine](/img/structure/B2917583.png)

![7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2917585.png)